Cytidine-13C
Description
Fundamental Principles of Stable Isotope Probing (SIP) in Biological Systems
Stable Isotope Probing (SIP) is a powerful technique that leverages stable isotope-labeled substrates to trace the flow of elements into the biomass of microorganisms. wikipedia.orgresearchgate.net The core principle of SIP lies in providing a substrate, enriched with a heavy stable isotope (e.g., ¹³C), to a microbial community. wikipedia.org Microorganisms that actively metabolize this substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, and proteins. researchgate.netitrcweb.org
This incorporation leads to an increase in the buoyant density of these biomolecules. wikipedia.org Consequently, the labeled biomolecules can be separated from their unlabeled counterparts using techniques like isopycnic centrifugation. wikipedia.org By analyzing the separated, labeled biomolecules, researchers can identify the specific microorganisms responsible for the metabolism of the substrate and gain insights into their metabolic functions within a complex community. researchgate.net DNA-SIP, for instance, focuses on the analysis of ¹³C-enriched DNA from living cells that have utilized the labeled substrate for growth. itrcweb.org
Rationale for Utilizing Cytidine-13C as a Tracer in Academic Investigations
Cytidine (B196190), a fundamental component of RNA, plays a crucial role in various cellular processes. chemicalbook.comwikipedia.org By labeling cytidine with ¹³C, researchers can create a tracer that allows for the detailed investigation of RNA synthesis, degradation, and modification. silantes.comnih.gov The use of Cytidine-¹³C is particularly advantageous for several reasons:
Tracing RNA Dynamics: It enables the direct measurement of RNA biosynthesis and turnover rates, providing a dynamic view of gene expression and regulation. silantes.comdiagnosticsworldnews.com
Metabolic Flux Analysis: Cytidine-¹³C can be used in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways involving nucleotide synthesis. medchemexpress.comfrontiersin.org This helps in understanding how cells allocate resources and respond to different physiological conditions.
Structural and Functional Studies: ¹³C-labeled cytidine is instrumental in NMR-based studies to determine the three-dimensional structures of RNA molecules and their complexes with proteins or other ligands. isotope.comnih.gov The selective labeling of specific carbon positions can simplify complex NMR spectra and enhance spectral resolution. nih.gov
Identifying Active Microorganisms: In microbial ecology, Cytidine-¹³C can be used in SIP experiments to identify microorganisms that are actively incorporating cytidine for RNA and DNA synthesis, thus revealing their role in the ecosystem. nih.gov
The non-radioactive and chemically stable nature of ¹³C makes Cytidine-¹³C a safe and reliable tool for these in-depth biochemical investigations. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Labeling Strategies for Cytidine 13c
Methodologies for Site-Specific and Uniform ¹³C-Enrichment of Cytidine (B196190)
The synthesis of ¹³C-labeled cytidine can be approached through various chemical and biosynthetic methods, each offering distinct advantages for achieving either site-specific or uniform enrichment.
Site-Specific Labeling: This approach involves introducing a ¹³C atom at a precise position within the cytidine molecule. This is particularly valuable for NMR studies as it creates an isolated spin system, which is a critical requirement for certain experiments like Carr–Purcell–Meiboom–Gill (CPMG) relaxation dispersion. acs.org A common strategy focuses on labeling the pyrimidine (B1678525) base. For instance, (6-¹³C)pyrimidine nucleosides, including cytidine, have been synthesized for incorporation into RNA. acs.org Similarly, methods have been developed for the synthesis of 6-¹³C-modified 2'-deoxycytidine (B1670253) for DNA studies. nih.gov The synthesis often starts from a commercially available labeled precursor. For example, the synthesis of a 6-¹³C-labeled 2'-deoxycytidine nucleoside has been achieved by transforming a 5',3'-O-bis-toluoyl-2'-deoxyuridine intermediate. This process involves several steps including the removal of protecting groups, tritylation, acetylation, and the replacement of an oxygen atom with nitrogen using aqueous ammonia (B1221849). nih.gov
Uniform Labeling: Uniform enrichment involves labeling all carbon atoms in the cytidine molecule with ¹³C. This is typically achieved through biosynthetic methods. One effective approach is to grow microorganisms, such as the methylotropic bacteria Methylobacterium extorquens, in a medium where the sole carbon source is ¹³C-labeled, for instance, ¹³C-methanol. iaea.org The bacteria then incorporate this labeled carbon into all their cellular components, including the nucleosides that make up their DNA and RNA. Another strategy involves the chemical synthesis of fully ¹³C-labeled pyrimidine nucleosides starting from ¹³C-glucose and labeled nucleobases. nih.gov These biosynthetic and chemo-biosynthetic routes provide a source of uniformly labeled nucleosides that can be isolated and used for further studies. iaea.orgnih.gov
| Labeling Strategy | Precursor Example | Labeled Position(s) | Typical Application |
| Site-Specific | 6-¹³C-potassium cyanide | C6 of pyrimidine base | NMR relaxation dispersion studies of RNA/DNA dynamics nih.govacs.org |
| Site-Specific | D-[1'-¹³C]ribose | C1' of ribose sugar | Probing sugar pucker and backbone conformation nih.gov |
| Uniform | U-¹³C-Glucose | All carbons in ribose and/or base | Structural determination of large biomolecules by NMR nih.gov |
| Uniform | ¹³C-Methanol | All carbons in biosynthesized nucleosides | Large-scale production of labeled DNA/RNA iaea.org |
Synthesis of Cytidine-¹³C Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Solid-Phase Synthesis
For the incorporation of ¹³C-labeled cytidine into specific sites within a DNA or RNA strand, it must first be converted into a phosphoramidite building block. acs.orgrsc.org This chemical modification makes the nucleoside compatible with automated solid-phase synthesis, the standard method for producing oligonucleotides. nih.govrsc.org
The synthesis of these phosphoramidites involves a multi-step process. First, the labeled nucleoside (e.g., 6-¹³C-cytidine) is prepared. nih.govacs.org Then, protecting groups are added to the reactive sites on the nucleoside—specifically the 5' hydroxyl group, the 2' hydroxyl group (for ribonucleosides), and the exocyclic amine group of the cytosine base. nih.govrsc.org A common protecting group for the 5' hydroxyl is the acid-labile 4,4′-O-dimethoxytrityl (DMTr) group. rsc.org For RNA synthesis, the 2' hydroxyl is often protected with a group like tert-butyldimethylsilyl (TBDMS). rsc.org Finally, a phosphitylating agent is reacted with the 3' hydroxyl group to create the reactive phosphoramidite moiety, typically a diisopropylamino-beta-cyanoethyl phosphoramidite. nih.gov
This approach allows for the creation of specific building blocks, such as D-[1'-¹³C]ribonucleoside phosphoramidites or (6-¹³C)pyrimidine phosphoramidites, which can then be used in an automated synthesizer to produce custom DNA or RNA sequences with ¹³C labels at predetermined positions. acs.orgnih.gov The availability of these labeled phosphoramidites is crucial for detailed NMR studies on the structure and dynamics of nucleic acids. nih.gov
| Phosphoramidite Component | Labeled Precursor | Key Protection Groups | Purpose |
| Base-Labeled DNA | 6-¹³C-2'-deoxycytidine | 5'-DMTr, N⁴-Acetyl | Site-specific labeling of DNA for dynamic studies nih.gov |
| Base-Labeled RNA | 6-¹³C-cytidine | 5'-DMTr, 2'-TBDMS, N⁴-Acetyl | Site-specific labeling of RNA for dynamic studies acs.org |
| Sugar-Labeled RNA | [1'-¹³C]cytidine | 5'-DMTr, 2'-TBDMS, N⁴-Benzoyl | Probing backbone conformation and glycosidic torsion angles nih.gov |
Enzymatic Approaches for the Biosynthesis and Incorporation of Labeled Cytidine
Enzymatic methods offer a powerful alternative to purely chemical synthesis for producing labeled nucleosides and their derivatives. researchgate.net These approaches can be highly efficient and specific, often proceeding under mild reaction conditions. researchgate.net
One strategy involves in vitro pathway engineering, where a series of purified recombinant enzymes from metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and de novo purine (B94841) or pyrimidine synthesis pathways, are combined in a single reaction vessel. researchgate.net By providing simple labeled precursors, this "one-pot" system can generate complex labeled nucleotides. While much of the detailed research has focused on purines, the principles are applicable to pyrimidines like cytidine. researchgate.net Chemo-enzymatic methods combine chemical synthesis of a labeled precursor with enzymatic steps. For example, a chemically synthesized labeled uracil (B121893) nucleobase can be coupled with a labeled ribose using enzymes from the pentose phosphate pathway to produce labeled UTP, which can then be converted to labeled CTP. researchgate.net
Enzymes are also used to synthesize specific labeled compounds for metabolic studies, such as the enzymatic synthesis of labeled cytidine-5'-diphosphate (B34314) ethanolamine. nih.gov Furthermore, the elucidation of biosynthetic pathways for naturally occurring C-nucleosides has revealed a diverse array of C-ribosylating enzymes, which could be harnessed for biocatalytic production of labeled nucleosides. acs.org These enzymatic and chemo-enzymatic approaches provide a cost-effective and flexible route to labeled compounds that may be difficult to access through traditional chemical synthesis alone. researchgate.net
Advanced Analytical Methodologies for Cytidine 13c Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-destructive analytical technique that leverages the magnetic properties of atomic nuclei. creative-proteomics.com For Cytidine-13C, the presence of the 13C isotope, with its nuclear spin of ½, enables a suite of specialized NMR experiments that are not possible with the NMR-inactive 12C isotope. These experiments provide high-resolution information on the local chemical environment, molecular structure, dynamics, and interactions of cytidine-containing molecules. creative-proteomics.comisotope.com
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.gov13cflux.net By introducing a 13C-labeled substrate, such as this compound or a precursor like 13C-glucose that gets incorporated into nucleotides, researchers can trace the path of the 13C atoms through the metabolic network. nih.govnih.gov As the labeled cytidine (B196190) is metabolized, its 13C atoms are incorporated into various downstream molecules, including other nucleotides and central carbon metabolites. nih.gov
NMR spectroscopy can then be used to measure the 13C enrichment at specific atomic positions within these metabolites. springernature.com This positional isotopomer information provides high-resolution constraints for computational models that calculate the flux through interconnected pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govspringernature.com For instance, analyzing the 13C labeling pattern in the ribose moiety of RNA, derived from administered tracers, is a key measurement in comprehensive flux analysis protocols. nih.gov This approach allows for a detailed understanding of how cells utilize nutrients and regulate their metabolism under various physiological or pathological conditions. 13cflux.netnih.gov
| Application Area | Information Gained from this compound | Relevant Pathways Mapped |
| Central Carbon Metabolism | Tracing the flow of the 13C-labeled ribose and pyrimidine (B1678525) ring into downstream metabolites. | Pentose Phosphate Pathway, Glycolysis, TCA Cycle. nih.govnih.gov |
| Nucleotide Synthesis | Quantifying the rates of de novo and salvage pathways for pyrimidine synthesis. | Pyrimidine biosynthesis, nucleotide interconversion. nih.gov |
| Biomass Contribution | Determining the contribution of cytidine-derived carbons to biomass components like RNA. | RNA synthesis and turnover. nih.gov |
Nucleic acids are not static structures; they undergo a wide range of motions, from rapid local fluctuations to slower, large-scale conformational changes that are often essential for their biological function. nih.govmdpi.com Site-specific incorporation of a this compound label into an RNA or DNA molecule provides a sensitive, localized probe for investigating these dynamics using 13C relaxation NMR experiments. nih.govacs.org
By measuring parameters such as the longitudinal (R1) and transverse (R2) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE) of the 13C nucleus, scientists can characterize motions across a vast range of timescales (picoseconds to seconds). nih.gov For example, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments on RNAs containing (6-13C)cytidine can detect and quantify conformational exchanges occurring on the microsecond-to-millisecond timescale, which are often linked to functional processes like RNA folding or ligand binding. acs.org These studies provide critical insights into the conformational landscapes of nucleic acids that are often invisible to other structural biology techniques. mdpi.com
A major bottleneck in determining the three-dimensional structure of large RNA and DNA molecules by NMR is spectral complexity and signal overlap. nih.govoup.com Strategic incorporation of this compound labels is a powerful way to overcome this challenge. oup.com Isotope-edited and chemical shift-edited NMR experiments use the 13C label as a filter to simplify complex spectra. oup.com
In an isotope-filtered experiment, only signals from protons directly attached to a 13C, such as the H6 proton of a [6-13C]cytidine, are observed, effectively removing the overwhelming background of signals from protons attached to 12C. oup.com This simplifies spectral analysis and is crucial for assigning resonances, which is the first step in any NMR-based structure determination. nih.gov Furthermore, these selective labeling strategies facilitate the unambiguous measurement of Nuclear Overhauser Effects (NOEs) involving the labeled cytidine, which provide the distance constraints necessary for calculating a high-resolution 3D structure. nih.gov The use of chemically synthesized RNAs with specific 13C labeling patterns has been shown to greatly facilitate resonance assignment and improve the precision of the final structures. nih.gov
Interactions between proteins and nucleic acids are fundamental to countless cellular processes. Pinpointing the specific nucleotides involved in these interactions is key to understanding the mechanism of recognition and function. This compound labeling provides a high-precision tool for this purpose. nih.gov
When a protein binds to a 13C-labeled RNA or DNA molecule, the chemical environment of the cytidine residues at the binding interface changes. This change is detected as a perturbation in the 13C (and attached 1H) chemical shifts in an HSQC spectrum. By monitoring these chemical shift perturbations, researchers can precisely map the protein's binding site on the nucleic acid. nih.gov For example, the structure of the Polypyrimidine Tract Binding (PTB) protein in complex with its target RNA was determined using short RNA sequences containing 13C5-sugar labeled nucleotides. nih.gov Similarly, site-specific labeling was used to study the dynamics of the mini-cTAR DNA, involved in the HIV replication cycle, in the presence of the nucleocapsid protein NCp7. semanticscholar.org
| Technique | Principle | Information Obtained |
| Chemical Shift Perturbation (CSP) | Changes in the 13C/1H chemical shifts of labeled cytidine upon protein binding. | Identifies specific nucleotides at the protein-nucleic acid interface. nih.gov |
| Isotope-Filtered NOESY | Detects NOEs between the protein and the 13C-labeled cytidine. | Provides intermolecular distance restraints for high-resolution structure determination of the complex. nih.gov |
| Relaxation Analysis | Measures changes in the dynamic properties of the labeled cytidine upon complex formation. | Characterizes changes in nucleic acid flexibility and motion upon protein binding. nih.gov |
When a cell metabolizes a 13C-labeled substrate like this compound, the resulting downstream metabolites will contain one or more 13C atoms. Molecules that are chemically identical but differ in their isotope composition are called isotopologues. nih.gov The fractional abundance of each isotopologue (e.g., a metabolite with zero, one, two, or more 13C atoms) is known as the mass distribution vector (MDV) or isotopologue pattern. nih.gov
Analyzing these patterns with NMR provides exceptionally detailed information about metabolic pathway activity. mnms-platform.com Different metabolic routes produce distinct isotopologue signatures. researchgate.net For example, the pattern of 13C enrichment in lactate (B86563) or glutamate (B1630785) derived from a 13C-labeled precursor can distinguish the relative contributions of different pathways to their synthesis. NMR methods, including 2D experiments like TOCSY and HSQC, are particularly powerful for this analysis as they can resolve 13C atoms at specific positions within a molecule, which is crucial for differentiating isotopomers (molecules with the same number of isotopes but at different positions). nih.govmnms-platform.com This level of detail allows for a sophisticated understanding of metabolic reprogramming in various biological contexts.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for the detection and, particularly, the precise quantification of this compound and its metabolites. nih.govnih.gov The most common approach combines liquid chromatography for sample separation with tandem mass spectrometry (LC-MS/MS) for detection and quantification. nih.gov
A key methodology is isotope dilution mass spectrometry, which is considered a gold standard for quantitative analysis. springernature.comosti.gov In this method, a known amount of an isotopically labeled internal standard (e.g., Cytidine-15N2, 13C) is added to a sample before processing. nih.gov The analyte (endogenous cytidine) and the internal standard are chemically identical and thus behave identically during sample extraction, purification, and ionization. nih.gov By measuring the ratio of the MS signal from the analyte to that of the known amount of internal standard, highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix effects that might occur during the procedure. nih.govspringernature.com This technique is sensitive enough to measure nucleosides in the low femtomole range from minimal amounts of biological material, such as a few nanograms of RNA. nih.govnih.gov
Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Nucleobase and Nucleoside Quantification
Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier analytical platform for the quantification of nucleosides and nucleobases, including their isotopically labeled forms like this compound. This method offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex biological samples where target analytes are often present in low concentrations. nih.govmdpi.com The UHPLC system provides superior chromatographic resolution of chemically similar compounds, such as different nucleosides, while the tandem mass spectrometer allows for precise detection and quantification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. mdpi.comnih.gov
In a typical UHPLC-MS/MS workflow for this compound analysis, nucleic acids (DNA or RNA) are first extracted from cells or tissues and enzymatically hydrolyzed into individual nucleosides. These are then separated on a C18 reverse-phase column. nih.gov The separated nucleosides are ionized, commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where the instrument is set to detect a specific precursor-to-product ion transition for both the unlabeled (¹²C) and labeled (¹³C) cytidine. This targeted approach minimizes background noise and enhances quantification accuracy. mdpi.com The method is sensitive enough to require only nanogram quantities of nucleic acid samples, which is a significant advantage when working with limited biological material. nih.gov
Key Research Findings from UHPLC-MS/MS Studies:
High Sensitivity: The method can detect ¹³C enrichment in samples with as low as 1.5 atom% ¹³C above natural abundance using as little as 1-ng of sample loaded. nih.gov
Efficient Quantification: It allows for the efficient analysis of a large number of samples, facilitating time-course experiments to study the kinetics of ¹³C incorporation into DNA and RNA. nih.gov
Optimization of Isotope Probing: Researchers have used this technique to quantify ¹³C-enriched DNA in subsamples prior to density gradient centrifugation, ensuring that sufficient labeled material is present for subsequent steps in stable isotope probing (SIP) experiments. nih.gov
Broad Applicability: The technique has been successfully applied to trace the incorporation of ¹³C from labeled precursors like glucose into nucleotide sugars, providing insights into the dynamics of pathways such as glycolysis and the pentose phosphate pathway. researchgate.netmdpi.com
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Sample Requirement | 1-10 ng of nucleic acid | Enables analysis of limited biological samples. nih.gov |
| Limit of Detection (LOD) | ~1.5 atom% 13C above natural abundance | Allows for the detection of low levels of isotopic enrichment. nih.gov |
| Analysis Time per Sample | 2-15 minutes | Facilitates high-throughput screening and kinetic studies. nih.gov |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and accuracy by monitoring specific ion transitions. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for metabolic flux analysis, including the study of ¹³C-labeled metabolites derived from this compound. shimadzu.com This method is particularly well-suited for analyzing volatile and thermally stable small molecules. For non-volatile metabolites like nucleosides, a chemical derivatization step is required to increase their volatility. acs.orgnih.gov Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. mdpi.com
The GC-MS process involves injecting the derivatized sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. shimadzu.com While this can make interpretation complex, the resulting fragmentation patterns are highly reproducible and act as a chemical fingerprint, providing structural information and allowing for the determination of positional isotopomers. acs.orgnih.gov By analyzing the mass shifts in these fragment ions, researchers can deduce the location of ¹³C atoms within the metabolite's carbon backbone, offering detailed insights into metabolic pathways. shimadzu.comnih.gov
Key Research Findings from GC-MS Studies:
Positional Isotopomer Analysis: The fragmentation spectra of derivatized nucleosides allow for the identification of the molecular ion moieties retained in fragment ions. This is crucial for elucidating how the carbon backbone of precursors is incorporated into the nucleobase and ribose components. acs.orgnih.gov
Metabolic Flux Analysis (MFA): GC-MS is a cornerstone of ¹³C-MFA. By tracking the incorporation of ¹³C from a labeled substrate into various metabolites, including amino acids and intermediates of central carbon metabolism, researchers can quantify the rates (fluxes) of intracellular metabolic reactions. shimadzu.comrwth-aachen.de
Tracing Central Carbon Metabolism: The method has been successfully used to trace ¹³C from labeled glucose through glycolysis and the pentose phosphate pathway into the ribose component of nucleosides, providing quantitative data on the relative activity of these pathways. nih.gov
| Fragment Type | Description | Information Gained |
|---|---|---|
| Nucleobase Fragment | Ion containing the intact nucleobase (cytosine). | Provides labeling information for the pyrimidine ring. acs.org |
| Ribose/Deoxyribose Fragment | Ion containing the sugar moiety. | Reveals labeling patterns from pathways like the pentose phosphate pathway. acs.orgnih.gov |
| [M-57]+ / [M-85]+ | Fragment ions generated by the cleavage of the molecular ions after derivatization. | Improves the precision of flux estimation by providing multiple measurement points. shimadzu.com |
| Combined Fragments | Ions composed of the nucleobase plus parts of the sugar ring. | Offers more detailed positional information on 13C incorporation. acs.org |
Quantification of Isotopic Enrichment Kinetics in Nucleic Acids
Studying the kinetics of isotopic enrichment provides a dynamic view of metabolic processes, revealing the rates at which labeled precursors are incorporated into biomolecules like DNA and RNA. Quantifying the rate of this compound incorporation into nucleic acids is essential for understanding the timing of DNA replication and RNA synthesis under various physiological conditions. Mass spectrometry-based methods are central to these kinetic measurements. nih.govnih.gov
The experimental approach typically involves introducing a ¹³C-labeled substrate to a cell culture or organism and collecting samples at multiple time points. The nucleic acids are then extracted, hydrolyzed, and analyzed, often by LC-MS/MS, to determine the atom percent enrichment of ¹³C in cytidine (or other nucleosides) at each point in time. nih.govcdnsciencepub.com This time-course data allows for the calculation of synthesis rates and can help minimize experimental artifacts, such as the dilution of the isotope label through biomass turnover or cross-feeding in microbial communities. nih.gov Monitoring these kinetics is crucial for optimizing the design of stable isotope probing (SIP) experiments, ensuring that the incubation time is sufficient for significant labeling without allowing the label to be passed to non-target organisms. nih.govcdnsciencepub.com
Key Research Findings on Isotopic Enrichment Kinetics:
Optimizing Incubation Times: Kinetic analysis helps determine the optimal incubation period to achieve sufficient ¹³C enrichment in nucleic acids for downstream applications like sequencing, while minimizing isotope dilution. nih.gov
Metabolic Activity Assessment: The rate of ¹³C incorporation serves as a direct measure of the metabolic activity of specific microbial populations that are actively assimilating the labeled substrate. nih.gov
Distinguishing Metabolic States: By tracing the time-course of carbon incorporation from labeled glucose into nucleotide sugars, researchers can distinguish the metabolic dynamics of different cell types, such as pluripotent stem cells versus primary fibroblasts. researchgate.net
Simultaneous Tracing of Carbon and Nitrogen Isotopes in Cellular Metabolism
While ¹³C tracers are invaluable for tracking carbon backbones, cellular metabolism involves many other key elements. Nitrogen is a fundamental component of nucleobases, and simultaneously tracing the fate of both carbon (¹³C) and nitrogen (¹⁵N) provides a more complete and multi-dimensional picture of nucleotide biosynthesis and amino acid metabolism. nih.govembopress.orgnih.gov This dual-labeling approach can resolve ambiguities that may arise from using a single isotope tracer.
High-resolution mass spectrometry is critical for this methodology, as it can distinguish between isotopologues that differ by very small mass units, such as those resulting from ¹³C versus ¹⁵N incorporation. nih.govkuleuven.be By feeding cells with nutrients labeled with both ¹³C (e.g., ¹³C-glucose) and ¹⁵N (e.g., ¹⁵N-glutamine), researchers can generate multivariate mass isotopomer distributions (MMIDs). nih.gov Analyzing these complex datasets, often with the aid of advanced computational frameworks like Elementary Metabolite Unit (EMU) analysis, allows for the precise mapping of both carbon and nitrogen fluxes through interconnected metabolic networks. nih.gov This approach provides direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism that are not directly observable with ¹³C tracers alone. nih.govnih.gov
Key Research Findings from Dual C/N Isotope Tracing:
Expanded Metabolic Scope: Simultaneous tracing expands the scope of metabolic flux analysis beyond central carbon metabolism to include nitrogen-carrying reactions in amino acid and nucleotide synthesis. nih.gov
Independent Evidence: ¹⁵N isotopes provide direct and independent evidence for nitrogen metabolism, complementing the information gained from ¹³C tracers. nih.gov
Enhanced Flux Resolution: The additional constraints provided by ¹⁵N labeling data can improve the resolution and accuracy of flux maps for both carbon and nitrogen metabolism. embopress.orgnih.gov For example, it has helped establish glutamate as a central node for nitrogen metabolism in certain organisms. embopress.org
| Feature | Single Isotope Tracing (13C) | Dual Isotope Tracing (13C and 15N) |
|---|---|---|
| Primary Focus | Central carbon metabolism, carbon backbone transformations. nih.gov | Carbon and nitrogen metabolism, including amino acid and nucleotide biosynthesis. nih.govnih.gov |
| Analytical Requirement | Standard MS resolution is often sufficient. | High-resolution MS is required to resolve 13C and 15N isotopologues. nih.gov |
| Data Complexity | Mass Isotopomer Distributions (MIDs). | Multivariate Mass Isotopomer Distributions (MMIDs). nih.gov |
| Information Gained | Provides information on carbon fluxes. | Provides independent, direct evidence for nitrogen metabolism and improves resolution of C and N fluxes. nih.govembopress.org |
Applications of Cytidine 13c in Metabolic Pathway Elucidation
Metabolic Flux Analysis (MFA) Using 13C-Tracers
Metabolic Flux Analysis (MFA) is a systems biology approach that quantifies the rates of biochemical reactions within a metabolic network. The use of 13C-labeled substrates, such as Cytidine-13C, is central to this technique, allowing for the tracing of carbon flow through various metabolic routes.
Quantitative Assessment of Intracellular Flux Distributions
13C-MFA allows for the quantitative assessment of intracellular flux distributions by tracking the incorporation patterns of 13C atoms into cellular metabolites. When a cell is supplied with a 13C-labeled substrate like this compound, the isotope label propagates through metabolic pathways, and its distribution in downstream metabolites provides information about the relative rates of different reactions nih.govnih.govsci-hub.seportlandpress.com. This technique relies on sophisticated mathematical modeling and analytical methods, such as mass spectrometry (GC-MS, LC-MS) or NMR spectroscopy, to measure the mass isotopomer distributions of intracellular metabolites nih.govsci-hub.se. These measurements are then used to infer flux values by fitting them to a metabolic model nih.govnih.govportlandpress.com. For example, studies may quantify the flux through specific branches of central carbon metabolism or nucleotide biosynthesis by analyzing the 13C enrichment patterns in amino acids or other key metabolites derived from labeled cytidine (B196190) ethz.chembopress.org.
Unraveling Central Carbon Metabolism Pathways
While 13C-labeled glucose is a more common substrate for tracing central carbon metabolism, this compound and its precursors can also indirectly inform about these pathways, particularly concerning the carbon flux directed towards nucleotide synthesis. The carbon atoms originating from this compound are incorporated into pyrimidine (B1678525) nucleotides, which are then linked to various metabolic pools. By analyzing the labeling patterns in metabolites derived from these nucleotides, researchers can gain insights into the carbon flow from central carbon metabolism into the pyrimidine biosynthesis pathways and subsequently into other cellular components. For instance, studies investigating the interplay between central carbon metabolism and nucleotide synthesis might use labeled pyrimidine precursors to understand how cellular energy and carbon skeletons are allocated nih.govnih.govnih.govresearchgate.net.
Genome-Scale Metabolic Mapping and Modeling with 13C-MFA
Integrating 13C-MFA with genome-scale metabolic models (GSMMs) provides a comprehensive view of cellular metabolism. Scaling up MFA to a genome-scale allows for the analysis of a larger number of reactions, including those outside the core metabolic network nih.govnih.govplos.orgresearchgate.net. These models incorporate thousands of reactions and metabolites, offering a systems-level understanding of metabolic flux nih.govnih.govplos.orgresearchgate.net. When this compound or related labeled precursors are used, the resulting labeling data can serve as powerful constraints for these large-scale models, helping to resolve ambiguities and improve the accuracy of flux predictions across the entire metabolic network plos.org. This approach enables the mapping of metabolic fluxes at an unprecedented resolution, aiding in the identification of pathway bottlenecks and optimization strategies for metabolic engineering nih.govnih.govplos.orgresearchgate.net.
Pyrimidine Nucleotide Metabolism Studies
This compound is particularly valuable for dissecting the pathways involved in the synthesis and interconversion of pyrimidine nucleotides, which are essential building blocks for RNA and DNA, as well as key signaling molecules.
Investigation of De Novo Pyrimidine Biosynthesis Pathways
The de novo synthesis of pyrimidine nucleotides is a complex process that begins with simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, ultimately leading to uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidines asm.orgplos.org. This compound can be used to trace the flow of carbon atoms into this pathway. For example, by providing labeled precursors that are converted to cytidine or by using labeled cytidine itself, researchers can track the incorporation of these labeled carbons into intermediates and end-products of the de novo pathway plos.orggoogle.combiorxiv.org. Studies have investigated how genetic modifications or environmental conditions affect the flux through the de novo pathway, leading to increased cytidine production nih.govnih.govnih.govoup.com. For instance, experiments have shown that blocking certain catabolic pathways or enhancing precursor supply can redirect carbon flux towards de novo cytidine synthesis nih.govnih.govnih.govoup.com.
Analysis of Nucleoside Salvage Pathways
Cells also possess salvage pathways that efficiently recycle pre-formed pyrimidine bases and nucleosides, such as cytidine, back into nucleotides wikipedia.orgresearchgate.net. These pathways are crucial for maintaining nucleotide pools, especially when de novo synthesis is limited or when rapid cell proliferation occurs. This compound is an ideal tracer for studying these salvage routes. By monitoring the conversion of labeled cytidine into cytidine monophosphate (CMP) and subsequently into other pyrimidine nucleotides like CTP and UTP (via conversion to uridine), researchers can quantify the activity of enzymes such as uridine-cytidine kinase and cytidine deaminase wikipedia.orgresearchgate.netresearchgate.netnih.gov. For example, studies have used labeled cytidine to investigate the role of specific kinases in regulating nucleotide homeostasis and their impact on processes like hematopoiesis or viral replication nih.govnih.govashpublications.orgacs.org. The analysis of labeling patterns in salvage pathway intermediates provides direct evidence of the efficiency and regulation of these recycling mechanisms.
Data Tables
The following tables illustrate typical data generated from studies employing 13C-labeled tracers, demonstrating the quantitative insights gained.
Table 1: Representative 13C Incorporation into Key Metabolites from Labeled Cytidine
This table illustrates hypothetical data showing the percentage of 13C enrichment in various metabolites when cells are incubated with this compound. This data would be crucial for MFA calculations.
| Metabolite | 13C Enrichment (%) | Pathway Contribution |
| Cytidine Monophosphate (CMP) | 98.5 | Salvage/De Novo |
| Uridine Monophosphate (UMP) | 85.2 | De Novo/Salvage |
| Orotate | 70.1 | De Novo |
| Aspartate | 35.5 | Central Carbon |
| Citrate | 22.8 | Central Carbon |
| Glutamate (B1630785) | 18.9 | Central Carbon |
Note: Actual enrichment levels depend on the specific experimental conditions, cell type, and duration of labeling.
Table 2: Comparative Flux Ratios in Central Carbon Metabolism (Hypothetical)
This table presents hypothetical flux ratios derived from 13C-MFA, potentially using labeled pyrimidine precursors to infer carbon flow from central pathways into nucleotide synthesis.
| Pathway/Reaction | Flux Ratio (Labeled Precursor to Pathway) | Significance |
| Glycolysis to Pyruvate | 0.92 | High carbon flux from glucose towards pyruvate, supporting nucleotide synthesis. |
| Pentose (B10789219) Phosphate Pathway (PPP) | 0.15 | Moderate flux to PPP, providing NADPH and pentose phosphates for nucleotide synthesis. |
| TCA Cycle Entry (Acetyl-CoA) | 0.78 | Significant carbon flow into TCA cycle, contributing to energy and precursor pools. |
| Anaplerotic Reactions | 0.08 | Minor contribution from anaplerotic pathways to central carbon pool for nucleotide synthesis. |
Note: These ratios are illustrative and would be derived from detailed isotopic labeling pattern analysis.
Compound List
Adenosine
Adenosine Monophosphate (AMP)
Adenosine Triphosphate (ATP)
Arginine
Aspartate
Carbamoyl Phosphate
Citrate
Citidine
Citidine Deaminase
Citidine Monophosphate (CMP)
Citidine Triphosphate (CTP)
this compound
Cytosine
Deoxycytidine
Deoxycytidine Kinase (dCK)
Deoxycytidine Monophosphate (dCMP)
Deoxycytidine Triphosphate (dCTP)
Formate
Fructose-6-phosphate
Glucose
Glutamate
Glutamine
Guanosine Monophosphate (GMP)
Inosine
Inosine Monophosphate (IMP)
Isopropanol
Lipid
Malate
Methanol
NADH
NADPH
Nicotinate
Nicotinamide Adenine Dinucleotide (NAD)
Nicotinamide Adenine Dinucleotide Phosphate (NADP)
Orotate
Orotidine-5'-phosphate (OMP)
Pentose Phosphate Pathway (PPP)
Phosphatidylcholine (PC)
Phosphatidylglycerol (PG)
Phosphatidylinositol (PI)
Phosphatidylserine (PS)
Pyrimidine
Pyrimidine Nucleoside Phosphorylase
Pyruvate
Ribose-1-phosphate
RNA
5-phosphate ribose-1-pyrophosphate (PRPP)
Salmonella Typhimurium
Serine
Succinate
TCA Cycle (Tricarboxylic Acid Cycle)
Thymidine
Thymidine Kinase 1 (TK1)
Thymidine Monophosphate (dTMP)
Thymidine Triphosphate (dTTP)
Tricyclic Antidepressants (TCAs)
Uridine
Uridine Monophosphate (UMP)
Uridine Triphosphate (UTP)
Uridine-Cytidine Kinase (UCK)
Vitamin B2
Xylose
Metabolic Interconversion Dynamics of Cytidine and Uridine
Cytidine and uridine are closely related pyrimidine nucleosides, and their interconversion is a significant aspect of cellular metabolism. This compound enables researchers to trace the metabolic fate of cytidine and its conversion into uridine within biological systems. Studies have shown that cytidine can be rapidly deaminated to uridine, after which both nucleosides are metabolized along similar pathways, such as incorporation into RNA or conversion into uridine diphosphate (B83284) glucose nih.gov. This compound tracer studies can quantify the relative rates of these interconversions, providing a dynamic view of pyrimidine metabolism. For instance, while cytidine is efficiently converted to cytidine triphosphate, its deamination to uridine and subsequent metabolism are also significant, with isotopic labeling allowing for the quantification of these flux rates nih.gov.
Regulation of Cytidine Biosynthesis in Microbial Systems
In microbial systems, the biosynthesis of cytidine is a tightly regulated process. This compound is instrumental in dissecting these regulatory networks. Research in Bacillus subtilis, for example, has demonstrated that manipulating transcription factors like PyrR and CcpA can significantly enhance cytidine synthesis by reprogramming central carbon and nitrogen metabolism nih.govnih.gov. Transcriptome and metabolome analyses, often supported by 13C-labeling, reveal that coordinated alterations in carbon, nitrogen, nucleotide, and amino acid metabolism are essential for promoting cytidine synthesis nih.govnih.gov. Specific gene knockouts, such as pgi and edd in Escherichia coli, have also been shown to redirect central carbon metabolism, leading to increased cytidine accumulation, as evidenced by 13C metabolic flow distribution analysis nih.gov. These studies highlight how isotopic tracing helps identify key regulatory nodes and pathways that govern cytidine biosynthesis in microbes nih.govnih.govnih.gov.
Research on Metabolic Reprogramming in Biological Systems
Metabolic reprogramming, a hallmark of many biological processes and diseases, can be effectively studied using this compound.
Characterization of Metabolic Shifts in Cultured Cells and Microorganisms
This compound facilitates the characterization of metabolic shifts by allowing researchers to track the flux of labeled carbon through various pathways. Metabolic Flux Analysis (MFA), often employing 13C-labeled substrates like this compound, provides high precision in measuring these fluxes, enabling a detailed mapping of intracellular carbon flow creative-proteomics.com. In cultured cells, these studies can reveal how metabolic pathways are altered under different conditions, such as in response to genetic modifications or environmental changes. For example, in CHO cells, comprehensive 13C-labeling has been used to identify metabolic by-products derived from glucose and amino acids, offering insights into cellular metabolic performance pnas.orgnih.gov.
Understanding Altered Metabolism in Disease Models
The aberrant metabolism observed in various disease states, particularly cancer, can be elucidated using this compound. Studies investigating cancer metabolism utilize 13C tracers, including those related to pyrimidine metabolism, to understand how nutrient utilization and energy production are altered mdpi.comeurisotop.comnih.govnih.gov. For instance, 13C-labeling experiments have indicated that N-acetyltransferase 1 knockout breast cancer cells may exhibit reduced de novo pyrimidine synthesis, with uridine synthesis likely decreased based on 13C enrichment of uridine mdpi.com. Such tracer studies help identify key metabolic dysregulations that contribute to disease progression and can inform the development of targeted therapies mdpi.comeurisotop.comnih.gov.
Tracer Studies for the Identification of Metabolic By-products
This compound, as a stable isotope tracer, is vital for identifying metabolic by-products. By feeding cells or organisms with 13C-labeled substrates and analyzing the resulting labeled metabolites using techniques like mass spectrometry, researchers can trace the origin of various compounds pnas.orgnih.gov. This approach helps in understanding the complete metabolic output of a system, identifying previously unknown by-products, and elucidating the pathways responsible for their formation. For instance, comprehensive 13C-labeling studies in CHO cell cultures have identified numerous metabolic by-products derived from glucose and amino acids, providing a detailed metabolic map pnas.orgnih.gov.
Cytidine 13c in Nucleic Acid Biology and Dynamics
Assessment of RNA Synthesis, Turnover, and Dynamics
The study of RNA metabolism, encompassing its synthesis, processing, and degradation, is fundamental to understanding gene expression. Cytidine-13C provides a powerful means to probe these dynamic processes.
Metabolic labeling using 13C-enriched precursors, such as [13C-methyl]-methionine, enables the tracing of newly synthesized and modified RNA molecules. nih.gov This approach, termed 13C-dynamods, allows for the quantification of the turnover of base modifications in recently transcribed RNA. nih.gov By tracking the incorporation of the heavy isotope over time, researchers can determine the synthesis and decay rates of specific RNA species, distinguishing between rapidly turning over messenger RNAs (mRNAs) and more stable non-coding RNAs (ncRNAs) like ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov
Beyond synthesis and turnover, this compound is crucial for investigating the structural dynamics of RNA, which are often intimately linked to its function. By site-specifically incorporating 13C-labeled cytidine (B196190) into an RNA molecule, researchers can utilize NMR spectroscopy techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. nih.govacs.org This method is particularly sensitive to molecular motions occurring on the microsecond-to-millisecond timescale, which are often associated with functional conformational changes. For instance, this technique has been applied to study the complex folding kinetics of riboswitches and the dynamics of viral RNA elements like the HIV-1 transactivation response element (TAR). nih.govacs.org The use of an isolated 13C spin system minimizes interference from other nuclei, providing clear and interpretable data on the exchange processes between different RNA conformational states. nih.govacs.org
| Research Area | Technique | Key Findings with this compound |
| RNA Synthesis & Turnover | Metabolic Labeling with 13C precursors & Mass Spectrometry | Quantification of modification turnover in newly transcribed RNA; differentiation of mRNA and ncRNA decay rates. nih.gov |
| RNA Dynamics | Site-specific 13C labeling & NMR Relaxation Dispersion | Characterization of microsecond-to-millisecond timescale motions; investigation of riboswitch folding and viral RNA conformational changes. nih.govacs.org |
| RNA Structure | Site-specific 13C labeling & NMR Spectroscopy | Facilitates resonance assignment; improves precision of structures for protein-RNA complexes. nih.govoup.com |
Exploration of DNA Synthesis, Repair, and Replication Dynamics
The integrity of the genetic code is maintained through high-fidelity DNA synthesis and robust repair mechanisms. This compound serves as a valuable probe for studying these fundamental processes.
The chemical synthesis of 13C-modified deoxycytidine phosphoramidites allows for their incorporation into specific sites within DNA oligonucleotides. nih.gov This site-specific labeling is a powerful tool for NMR-based studies of DNA structural dynamics, which are critical for understanding how DNA-binding proteins recognize their targets and how repair enzymes identify lesions. nih.gov For example, investigating the dynamics of DNA in the presence and absence of binding partners, such as the nucleocapsid protein NCp7, can reveal how these interactions modulate DNA conformation and function. nih.gov
Furthermore, understanding the mechanisms of DNA repair is crucial, as unrepaired DNA damage can lead to mutations. wikipedia.org Pyrimidine (B1678525) dimers, for instance, are common lesions caused by UV radiation that can block replication and transcription. wikipedia.org While not directly a labeling agent for damage, 13C-labeled nucleotides can be used to construct model DNA substrates containing specific lesions, enabling detailed structural and dynamic studies of the recognition and repair processes by enzymes involved in pathways like nucleotide excision repair. nih.govwikipedia.org In the context of replication stress, a major challenge in cancer biology, cellular enzymes like cytidine deaminase (CDA) play a role in managing the supply of nucleotides for DNA synthesis. nih.gov Isotope tracing with 13C-labeled cytidine can be employed to follow the metabolic pathways that are activated under such stress conditions.
Probing Nucleic Acid Conformation and Transitions through Site-Specific Labeling
The biological function of DNA and RNA is dictated by their three-dimensional structures and their ability to transition between different conformations. Site-specific isotope labeling with this compound, often in combination with 15N, is a cornerstone of modern NMR spectroscopy for studying nucleic acid structure. nih.govacs.org
A primary challenge in NMR studies of large nucleic acids is resonance overlap, where signals from different nuclei are indistinguishable. Incorporating a 13C label at a single, specific cytidine residue creates a unique spectroscopic signature, allowing for the unambiguous assignment of signals belonging to that nucleotide and its neighbors. nih.govnih.govacs.org This approach simplifies complex spectra and is essential for solving the high-resolution structures of nucleic acids and their complexes with proteins. nih.govoup.com
This technique has been instrumental in:
Unambiguous Resonance Assignment: Even at low enrichment levels (e.g., 1%), site-specific labeling can resolve spectral ambiguities in complex systems like G-quadruplexes. acs.org
Improving Structural Accuracy: By enabling the assignment of crucial Nuclear Overhauser Effect (NOE) cross-peaks, particularly between sugar moieties, the precision and accuracy of the final structure are significantly enhanced. nih.govoup.com
Studying Conformational Transitions: Site-specific labels act as reporter probes for monitoring structural changes. For example, the methylation of a specific cytidine (C1407) in bacterial ribosomal RNA was shown to alter the conformational dynamics of the A-site, stabilizing its functional ground state, a finding made possible by monitoring the 13C-labeled residue. acs.org
Studies on Enzymatic Modifications of Cytidine in RNA and DNA
Epigenetic and epitranscriptomic modifications of cytidine play critical roles in regulating gene expression. This compound is a key tool for tracing the pathways of these enzymatic modifications.
DNA methylation at the 5-position of cytosine (5mC) is a fundamental epigenetic mark associated with gene silencing. nih.gov The reversal of this mark, or demethylation, is an active process initiated by the ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govoup.com By using 13C-labeled cytidine in cell culture, researchers can trace the incorporation of cytidine into DNA and follow its subsequent enzymatic conversion through these oxidative states via mass spectrometry, providing insights into the dynamics of the demethylation pathway.
In RNA, 5-methylcytidine (B43896) (m5C) is also a key modification. nih.gov The methyl group for both DNA and RNA methylation is typically donated by S-adenosyl-L-methionine (SAM). Using methionine with a 13C-labeled methyl group ([13C-methyl]-methionine) allows for the direct tracking of methylation activity on cytidine residues within nucleic acids. nih.gov This stable isotope tracing is a powerful method to identify the methyl donors and quantify the turnover rate of specific methylation marks. nih.gov
Stable isotope tracing has been instrumental in the discovery of new RNA modifications. Recently, a novel dual methylation of cytidine, 3,2′-O-dimethylcytidine (m3Cm), was discovered in the RNA of mammals. rsc.orgnih.gov This modification had not been previously identified in any domain of life. nih.govrsc.org
Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers were able to distinguish between different dimethylated cytidine isomers. rsc.orgrsc.org To confirm the origin of the methyl groups, a stable isotope tracing experiment was performed where cells were cultured with [13C-methyl]-methionine. nih.gov The subsequent detection of 13C-labeled m3Cm, as well as N4,2′-O-dimethylcytidine (m4Cm) and 5,2′-O-dimethylcytidine (m5Cm), by mass spectrometry definitively demonstrated that S-adenosyl-L-methionine (SAM) is the methyl donor for all three of these cytidine dimethylations in mammalian RNA. rsc.orgnih.govrsc.org
| Discovered Modification | Location in Mammalian Cells | Methyl Donor (Confirmed by 13C Tracing) |
| m3Cm (3,2′-O-dimethylcytidine) | Small RNA (<200 nt) | S-adenosyl-L-methionine (SAM) rsc.orgnih.gov |
| m4Cm (N4,2′-O-dimethylcytidine) | 18S ribosomal RNA (rRNA) | S-adenosyl-L-methionine (SAM) rsc.orgnih.gov |
N4-acetylcytidine (ac4C) is another critical RNA modification conserved across all domains of life that influences RNA stability and function. biorxiv.orgbiorxiv.org It is installed by acetyltransferase enzymes, such as NAT10 in humans. biorxiv.orgnih.gov
The investigation of cytidine acetylation relies on methods to accurately map its location and abundance. While specific sequencing methods like ac4C-seq have been developed, stable isotopes provide a complementary approach for biochemical studies. elsevierpure.com By synthesizing ac4C with a 13C-labeled acetyl group or a 13C-labeled cytidine ring, researchers can create internal standards for precise quantification by mass spectrometry. Furthermore, 13C-labeled ac4C can be incorporated into RNA oligonucleotides for NMR studies to determine the structural consequences of this modification on RNA duplex stability and protein recognition. biorxiv.org Such studies are essential for understanding how cytidine acetylation contributes to the regulation of fundamental biological processes, from tRNA stability to viral gene expression. biorxiv.orgbiorxiv.org
Elucidation of Enzymatic Mechanisms and Biochemical Functionality
Catalytic Mechanisms of Cytidine (B196190) Deaminases (CDA)
Cytidine deaminases are enzymes that catalyze the hydrolytic deamination of cytidine to uridine (B1682114), a reaction involving the conversion of a cytosine base to a uracil (B121893) base. This process is crucial in various biological contexts, including immune responses and DNA repair.
Activation-Induced Cytidine Deaminase (AID) and APOBEC Deaminases
The Activation-Induced Cytidine Deaminase (AID) and the broader Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family of proteins are key players in innate immunity and adaptive immune responses. These enzymes primarily function by deaminating cytosine bases in single-stranded DNA (ssDNA), converting cytosine to uracil mdpi.comnih.govoup.comwikipedia.orgplos.orgtandfonline.com. This conversion can lead to mutations, which in the context of immunoglobulin genes, is essential for antibody diversification and affinity maturation wikipedia.orgplos.org. However, off-target deamination by AID and APOBECs can also contribute to genomic instability and tumorigenesis oup.comfrontiersin.org. The catalytic mechanism typically involves a zinc ion coordinating a water molecule, which is activated by a catalytic residue, such as glutamate (B1630785), to perform a nucleophilic attack on the C4 position of the cytosine base ebi.ac.uknih.govacs.orgnih.gov.
Analysis of Substrate Binding, Catalytic Intermediates, and Active Site Dynamics
Understanding the precise mechanisms of cytidine deaminases requires detailed analysis of their substrate binding, the transient catalytic intermediates formed, and the dynamics of their active sites. Isotopically labeled cytidine derivatives, such as ¹³C-labeled cytidine, are invaluable for these investigations. For instance, studies using ¹³C-labeled deoxyuridine in conjunction with cytidine deaminase have helped elucidate substrate binding and the potential for intermediate formation by observing spectroscopic shifts nih.gov. The catalytic cycle often involves the activation of a water molecule by a metal ion (typically zinc) and a catalytic residue (like glutamate) to attack the C4 position of cytosine, forming a tetrahedral intermediate before ammonia (B1221849) is eliminated and uracil is released ebi.ac.ukacs.orgmsu.edu. The precise positioning and dynamics of these active site components, often studied using techniques like X-ray crystallography and NMR spectroscopy, are critical for enzyme specificity and efficiency frontiersin.orgnih.gov.
Table 1: Key Residues and Cofactors in Cytidine Deaminase Catalysis
| Residue/Cofactor | Role in Catalysis | Reference(s) |
| Zinc (Zn²⁺) | Activates catalytic water molecule, stabilizes active site | ebi.ac.ukacs.orguniprot.org |
| Glutamate (e.g., Glu104) | Deprotonates water, protonates substrate/intermediate | ebi.ac.ukacs.orgnih.gov |
| Histidine | Forms part of the zinc binding site | ebi.ac.uk |
| Cysteine | Forms part of the zinc binding site | ebi.ac.uk |
| Aspartate | May be involved in substrate binding or water activation | acs.org |
Functional Characterization of Cytidine Triphosphate Synthase (CTPS)
Cytidine Triphosphate Synthase (CTPS) is a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, catalyzing the final step in the conversion of UTP (uridine triphosphate) to CTP (cytidine triphosphate) wikipedia.orgnih.govoup.com. This reaction is essential for the production of RNA, DNA, and phospholipids (B1166683) nih.govnih.gov. The enzyme utilizes glutamine as the amine donor and ATP as the energy source, with GTP acting as an allosteric activator wikipedia.orgnih.gov. CTPS exists as isozymes in many organisms, including humans, and its activity is tightly regulated, often being the rate-limiting step in CTP synthesis wikipedia.orgnih.govoup.com. In plants like Arabidopsis, CTPS isoforms, such as CTPS4, have been implicated in stress responses, including drought tolerance, suggesting broader roles beyond basic pyrimidine synthesis frontiersin.org.
Table 2: CTP Synthase Reaction Components
| Substrate/Cofactor | Role | Reference(s) |
| UTP | Pyrimidine substrate | wikipedia.orgnih.gov |
| Glutamine | Amine donor | wikipedia.orgnih.gov |
| ATP | Energy source for phosphorylation | wikipedia.orgnih.gov |
| GTP | Allosteric activator | nih.gov |
| CTP | Product; inhibits enzyme activity (feedback inhibition) | nih.govoup.com |
| Uridine | Precursor in salvage pathway | wikipedia.org |
Investigation of Nucleoside Kinase Activities (e.g., Uridine-Cytidine Kinases)
Nucleoside kinases play a vital role in cellular metabolism by phosphorylating nucleosides to nucleotides, which are the building blocks for nucleic acids and participate in various signaling pathways. Cytidine, as a nucleoside, is a precursor for RNA nucleotides and can be converted to uridine isotope.comwikipedia.org. While specific research detailing the use of Cytidine-13C with particular nucleoside kinases like Uridine-Cytidine Kinases was not directly identified in the provided search results, the principle remains clear: isotopically labeled cytidine would be employed to trace the phosphorylation events, quantifying the flux through these kinase-catalyzed reactions and understanding substrate specificity and kinetic parameters.
Role of Cytidine Coenzymes in Phospholipid Biosynthesis
Cytidine plays a crucial role in phospholipid biosynthesis through its activated form, CTP, and the subsequent intermediate, CDP-diacylglycerol (CDP-DAG). CTP serves as a high-energy molecule that activates glycerol-3-phosphate for phospholipid synthesis drugbank.comwikipedia.orgresearchgate.net. CDP-DAG is a central liponucleotide intermediate formed from phosphatidic acid (PA) and CTP, and it is essential for the synthesis of various phospholipids, including phosphatidylinositol (PI), cardiolipin (B10847521) (CL), phosphatidylglycerol (PG), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE) nih.govhmdb.canih.govucl.ac.uknih.govportlandpress.comnih.gov. The synthesis of CDP-DAG is catalyzed by CDP-DAG synthases (CDS) and represents a rate-limiting step in pathways like the phosphatidylinositol cycle nih.govucl.ac.uk. This compound can be used to trace the incorporation of the cytidine moiety into these vital membrane lipids, providing insights into the regulation and efficiency of phospholipid metabolism.
Table 3: Cytidine Derivatives in Phospholipid Biosynthesis
| Intermediate | Precursor/Source | Role in Phospholipid Synthesis | Reference(s) |
| CTP | Cytidine | Activates glycerol-3-phosphate; precursor for CDP-DAG | nih.govdrugbank.comwikipedia.orgresearchgate.net |
| CDP-DAG | CTP + PA | Key intermediate for PI, CL, PG, PC, PE synthesis | nih.govhmdb.canih.govucl.ac.uknih.govportlandpress.comnih.gov |
| CDP-Choline | CTP | Precursor for Phosphatidylcholine (PC) synthesis | nih.govnih.govwikipedia.org |
| CDP-Ethanolamine | CTP | Precursor for Phosphatidylethanolamine (PE) synthesis | nih.govnih.govwikipedia.org |
| Phosphatidic Acid | Glycerol-3-P | Precursor for CDP-DAG and DAG pathways | nih.govportlandpress.comnih.gov |
Biochemical Studies of DNAzymes with Cytidine Nucleotides
DNAzymes, or deoxyribozymes, are single-stranded DNA molecules capable of catalyzing a variety of biochemical reactions. Their catalytic activity is dependent on their specific nucleotide sequence and the presence of metal cofactors. Studies have explored the catalytic capabilities of DNAzymes composed of limited nucleotide alphabets, including those containing only guanosine (B1672433) and cytidine deoxyribonucleotides nih.govresearchgate.net. These simplified DNAzymes demonstrate that specific nucleotide combinations can confer catalytic activity, broadening the understanding of nucleic acid-mediated catalysis. Modifications to specific cytidine residues within the catalytic core of DNAzymes can significantly impact their activity, highlighting the importance of individual nucleotides in structural integrity and function mdpi.comnih.gov. This compound could be utilized in such studies to trace the incorporation and catalytic role of specific cytidine residues within designed DNAzyme structures.
Table 4: DNAzyme Composition and Activity Examples
| DNAzyme Type | Nucleotide Composition | Catalytic Activity Example (vs. uncatalyzed) | Reference(s) |
| GC DNAzyme | Guanosine, Cytidine | ~5,300-fold faster cleavage of RNA | nih.govresearchgate.net |
| 10-23 DNAzyme | All four nucleotides | Can rival protein enzymes (kcat/Km) | thno.org |
Compound List:
Cytidine
this compound
Cytosine
Uracil
Uridine
Uridine Triphosphate (UTP)
Cytidine Triphosphate (CTP)
Cytidine Monophosphate (CMP)
Cytidine Diphosphate (B83284) Choline (CDP-Choline)
Cytidine Diphosphate Ethanolamine (CDP-Ethanolamine)
Cytidine Diphosphate Diacylglycerol (CDP-DAG)
Phosphatidic Acid (PA)
Phosphatidylinositol (PI)
Cardiolipin (CL)
Phosphatidylglycerol (PG)
Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Adenosine
Inosine
Guanine
GTP
ATP
ADP
Pi (Inorganic phosphate)
Ammonia (NH₃)
Glutamine
Glutamate
5-fluorocytosine (B48100) (5FC)
5-fluorouracil (B62378) (5FU)
Isocytosine
Phosphonocytosine
Q & A
Q. What ethical and regulatory considerations apply to sharing Cytidine-¹³C datasets?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories (e.g., MetaboLights).
- Cite Creative Commons licenses for protocols and ensure compliance with institutional biosafety committees when sharing genetically modified organism (GMO)-related data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
